Rhéochrysine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Rheochrysin has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.

Biology: Studied for its role in inhibiting necroptosis, a form of programmed cell death.

Medicine: Exhibits potential as an anti-inflammatory, antioxidant, hypolipidemic, and antitumor agent.

Industry: Used in the development of natural dyes and pigments due to its anthraquinone structure.

Mécanisme D'action

Target of Action

Rheochrysin, a type of anthraquinone, has been identified as a potential inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

Rheochrysin interacts with RIPK1 through robust binding activity . This interaction is facilitated by hydrogen bonding and Pi-Pi-related interaction parameters . By inhibiting RIPK1, Rheochrysin can potentially prevent or reduce necroptosis .

Biochemical Pathways

Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Rheochrysin were analyzed using computational tools

Result of Action

By inhibiting RIPK1, Rheochrysin can potentially prevent or reduce necroptosis, thereby influencing cell survival . This could have significant implications for diseases where necroptosis plays a role, such as certain inflammatory and neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Rheochrysin has been found to interact with the receptor-interacting protein kinase 1 (RIPK1), a protein that plays a crucial role in necroptosis . This interaction suggests that Rheochrysin may have a role in inhibiting necroptosis, a form of programmed cell death .

Cellular Effects

Rheochrysin has significant anti-inflammatory, antioxidant, hypolipidemic, and antitumor properties . According to recent research, different doses of Rheochrysin prevented the entrance of phosphorylated NF-κB into the nucleus , suggesting that it may influence cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Rheochrysin involves its binding to RIPK1 . This binding is robust, suggesting that Rheochrysin may exert its effects at the molecular level through this interaction . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Given its robust binding to RIPK1 , it is plausible that Rheochrysin may have long-term effects on cellular function

Dosage Effects in Animal Models

While specific studies on the dosage effects of Rheochrysin in animal models are limited, it is known that the effects of similar compounds can vary with different dosages

Metabolic Pathways

Given its interaction with RIPK1 , it is likely that Rheochrysin interacts with enzymes or cofactors in related pathways

Transport and Distribution

Given its robust binding to RIPK1 , it is plausible that Rheochrysin may interact with transporters or binding proteins

Subcellular Localization

Given its robust binding to RIPK1 , it is plausible that Rheochrysin may be directed to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rheochrysin can be synthesized through the glycosylation of physcion. The process involves the reaction of physcion with a glycosyl donor in the presence of a catalyst. Common glycosyl donors include trichloroacetimidates, thioglycosides, and glycosyl halides. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere, and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of rheochrysin involves the extraction of the compound from natural sources. The roots and rhizomes of plants like Rheum australe are commonly used. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate rheochrysin .

Analyse Des Réactions Chimiques

Types of Reactions: Rheochrysin undergoes various chemical reactions, including:

Oxidation: Rheochrysin can be oxidized to form corresponding quinones.

Reduction: Reduction of rheochrysin can lead to the formation of anthrones.

Substitution: Rheochrysin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of anthrone derivatives.

Substitution: Formation of substituted anthraquinone glycosides.

Comparaison Avec Des Composés Similaires

Rheochrysin is unique among anthraquinone glycosides due to its specific glycosylation pattern. Similar compounds include:

Aloe-Emodin-8-O-Beta-D-Glucopyranoside: Another anthraquinone glycoside with similar biological activities.

Emodin: A related anthraquinone with notable anti-inflammatory and anticancer properties.

Chrysophanol: An anthraquinone with antioxidant and anti-inflammatory effects.

Rheochrysin stands out due to its potent inhibition of receptor-interacting protein kinase 1 (RIPK1), making it a promising candidate for the development of new therapeutic agents .

Propriétés

IUPAC Name |

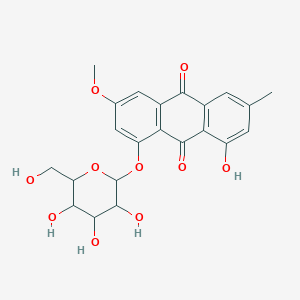

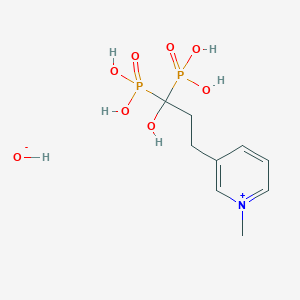

1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMKXWCJRHNLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Physcionin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23451-01-6 | |

| Record name | Physcionin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 - 248 °C | |

| Record name | Physcionin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of rheochrysin based on current research?

A1: Current research suggests rheochrysin shows promise as a potential therapeutic agent for acute pancreatitis. [] One study identified rheochrysin as a safe and effective inhibitor of the Receptor-interacting protein kinase 1 (RIPK1) protein. [] Inhibition of RIPK1 is a potential therapeutic strategy for acute pancreatitis due to its role in necroptosis, a form of programmed cell death associated with the condition. []

Q2: From which plant sources can rheochrysin be extracted?

A3: Rheochrysin has been identified in several plant species. It is a prominent constituent of Rheum ihasaense A.JLiet PK.Haiao, commonly known as Lhasa rhubarb. [] It has also been found in Rumex luminiastrum. []

Q3: What is the structure of rheochrysin?

A3: Unfortunately, the provided research abstracts do not provide specific details on the molecular formula, weight, or spectroscopic data of rheochrysin. To obtain this information, you would need to consult relevant chemical databases or publications that focus on the structural characterization of this compound.

Q4: Are there any studies on the stability and formulation of rheochrysin?

A5: While the provided abstracts don't delve into specific stability and formulation studies, one study mentions that molecular dynamics simulations showed rheochrysin could bind stably to RIPK1 in a simulated natural environment. [] Further research is needed to explore the stability of rheochrysin under different conditions and develop suitable formulations for its potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)